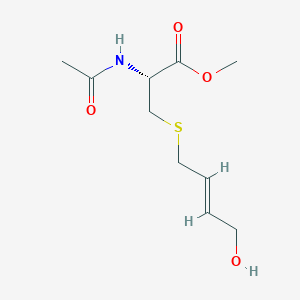

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-

Description

Overview of the Glutathione (B108866) S-Transferase (GST) Pathway and Mercapturic Acid Formation

The mercapturic acid pathway is a crucial detoxification mechanism for a wide array of foreign compounds, known as xenobiotics, as well as for certain endogenous electrophilic substances. tandfonline.comgsa.ac.uk This metabolic route begins with the action of Glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) with electrophilic molecules. tandfonline.comresearchgate.netnih.gov This initial step typically renders the xenobiotic less toxic and more water-soluble. tandfonline.com

Following the formation of a glutathione S-conjugate, the pathway proceeds through a series of enzymatic steps. tandfonline.comnih.gov First, the glutamate (B1630785) residue is removed by γ-glutamyltransferase. Subsequently, the glycine (B1666218) residue is cleaved by dipeptidases, resulting in a cysteine S-conjugate. researchgate.netnih.gov In the final step, the cysteine S-conjugate undergoes N-acetylation, catalyzed by cysteine S-conjugate N-acetyltransferase, to form the final product: a mercapturic acid, or N-acetyl-L-cysteine S-conjugate. tandfonline.comresearchgate.net These highly polar mercapturic acids are then readily excreted from the body, primarily in the urine. tandfonline.com

Significance of N-Acetyl-L-cysteine S-Conjugates as Biomarkers of Exposure

N-acetyl-L-cysteine S-conjugates, or mercapturic acids, are widely recognized as valuable biomarkers for assessing human exposure to a variety of xenobiotics. gsa.ac.uk Their utility stems from the fact that they are terminal metabolites of a major detoxification pathway and are excreted in urine, allowing for non-invasive sample collection. The specific chemical structure of the S-conjugated side chain is directly related to the parent electrophilic compound, enabling the identification of the original xenobiotic to which an individual was exposed.

The quantification of specific mercapturic acids in urine provides a biological measure of the absorbed dose of a particular chemical. This is a more direct and often more informative approach than simply measuring the concentration of the substance in the environment, as it reflects the actual amount that has entered the body and undergone metabolic processing. Consequently, these biomarkers are extensively used in occupational health, environmental medicine, and studies on exposure from sources like tobacco smoke. nih.govnih.gov

Contextualization of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (MHBMA) as a Key Metabolite

This compoundL-cysteine, often abbreviated as MHBMA, is a specific mercapturic acid that serves as a urinary biomarker for exposure to 1,3-butadiene (B125203). nih.govnih.govoup.com 1,3-Butadiene is a significant industrial chemical used in the production of synthetic rubber and plastics and is also present in automobile exhaust and tobacco smoke. mdpi.comcancer.gov

The formation of MHBMA begins with the metabolic activation of 1,3-butadiene to its reactive epoxide metabolite, 3,4-epoxy-1-butene (EB). mdpi.comaacrjournals.org This epoxide is an electrophilic compound that can then be conjugated with glutathione. nih.govaacrjournals.org Following the steps of the mercapturic acid pathway, the glutathione conjugate of 3,4-epoxy-1-butene is processed into MHBMA, which is then excreted in the urine. aacrjournals.org MHBMA is actually a mixture of isomers, including 2-hydroxy-1-(N-acetylcysteinyl)-3-butene and 1-hydroxy-2-(N-acetylcysteinyl)-3-butene. nih.gov Another urinary metabolite of 1,3-butadiene is 1,2-dihydroxy-4-(N-acetylcysteinyl)butane (DHBMA). nih.govnih.gov

Research has shown that MHBMA is a sensitive biomarker for recent exposure to 1,3-butadiene, even at low levels. oup.comnih.gov Studies have demonstrated a correlation between airborne 1,3-butadiene levels and the concentration of MHBMA in the urine of exposed workers. nih.govoup.com Interestingly, MHBMA has a longer urinary half-life (approximately 19.7 hours) compared to another major butadiene metabolite, DHBMA (approximately 10.3 hours), which can lead to its accumulation over a work week. nih.gov This makes MHBMA a particularly useful biomarker for assessing exposure in scenarios where the timing of exposure may be uncertain. nih.gov

Recent research has also investigated the cis- and trans-isomers of this compoundL-cysteine. nih.gov One study noted that under certain analytical conditions, an interfering peak in urine samples could be mistaken for one of the MHBMA isomers, potentially explaining some discrepancies in reported concentrations in past studies. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-acetamido-3-[(E)-4-hydroxybut-2-enyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-8(13)11-9(10(14)15-2)7-16-6-4-3-5-12/h3-4,9,12H,5-7H2,1-2H3,(H,11,13)/b4-3+/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBMMSFMHHNWEC-NWALNABHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC=CCO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC/C=C/CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways of Formation and Biotransformation

Precursor Compounds and Metabolic Activation

The primary precursor for the formation of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine is 1,3-butadiene (B125203) (BD), a volatile organic compound used in synthetic rubber production and a component of tobacco smoke. nih.gov The toxicity and metabolic fate of 1,3-butadiene are dictated by its bioactivation into highly reactive electrophilic intermediates. researchgate.netresearchgate.net This activation is primarily catalyzed by cytochrome P450 monooxygenases, with CYP2E1 being a key enzyme in this process. researchgate.netnih.govtexas.gov

The initial and critical step is the oxidation of 1,3-butadiene to form 3,4-epoxy-1-butene, commonly known as butadiene monoepoxide (BMO) or EB. researchgate.nettexas.gov BMO is a genotoxic metabolite that can covalently bind to cellular macromolecules like DNA and proteins. researchgate.netresearchgate.net Further oxidation of BMO can lead to the formation of another potent mutagen, 1,2:3,4-diepoxybutane (DEB). researchgate.netnih.govtexas.gov These epoxides are the direct substrates for the detoxification pathways that ultimately yield mercapturic acid products, including this compoundL-cysteine.

Enzymatic Conjugation Mechanisms

Once formed, the reactive epoxides of 1,3-butadiene are subjected to two primary and competing detoxification pathways: conjugation with glutathione (B108866) and hydrolysis. The balance between these pathways is crucial in determining individual susceptibility to the effects of butadiene exposure. oup.comnih.gov

Glutathione S-Transferases (GSTs) are a family of Phase II metabolic enzymes that play a central role in cellular protection against electrophilic compounds. youtube.commdpi.com They catalyze the conjugation of the tripeptide glutathione (GSH) to the epoxide ring of metabolites like BMO and DEB. nih.govtexas.gov This reaction renders the toxic molecules more water-soluble, facilitating their elimination from the body via the mercapturic acid pathway. nih.govmdpi.comnih.gov Specific isozymes, such as Glutathione S-transferase theta 1 (GSTT1) and mu 1 (GSTM1), are involved in this detoxification process, although their relative contributions can vary. nih.govnih.gov The conjugation of GSH to BMO is the first committed step toward the formation of this compoundL-cysteine and its isomers.

Proposed Metabolic Routes Leading to this compoundL-cysteine

The formation of this compoundL-cysteine is the final step in a multi-stage process known as the mercapturic acid pathway. nih.gov This pathway begins after the initial enzymatic conjugation of an epoxide precursor with glutathione.

GSH Conjugation: GSTs catalyze the addition of glutathione to butadiene monoepoxide (BMO). texas.gov

Peptide Cleavage: The resulting glutathione S-conjugate is sequentially broken down. First, a γ-glutamyltransferase removes the glutamate (B1630785) residue, forming a cysteinylglycine (B43971) S-conjugate. Subsequently, various peptidases cleave the glycine (B1666218) residue to yield the corresponding cysteine S-conjugate. nih.gov

N-Acetylation: In the final step, the cysteine S-conjugate is N-acetylated by a cysteine S-conjugate N-acetyltransferase, using acetyl-CoA as a donor, to form the final, excretable mercapturic acid. nih.gov

This compoundL-cysteine, also known as 4HBeMA, has been identified as a urinary metabolite of 1,3-butadiene exposure in the general population, with significantly higher levels found in smokers. nih.gov

Investigated Formation as a Rearrangement Product versus Direct Enzymatic Conjugation

The precise origin of this compoundL-cysteine is a subject of metabolic investigation. The initial GST-catalyzed conjugation of glutathione to BMO can theoretically occur at two different carbon atoms of the epoxide, leading to isomeric products. This results in a mixture of urinary mercapturic acids, including N-acetyl-S-(1-hydroxymethyl-2-propenyl)-L-cysteine (1HMPeMA) and N-acetyl-S-(2-hydroxy-3-butenyl)-L-cysteine (2HBeMA). nih.govcdc.gov

The structure of this compoundL-cysteine (4HBeMA) suggests that it may not be a product of direct conjugation but rather the result of a chemical rearrangement. It is proposed that 4HBeMA is formed via an allylic rearrangement of the S-(2-hydroxy-3-buten-1-yl) moiety, which is the precursor to the 2HBeMA isomer. This rearrangement could potentially occur at the level of the glutathione conjugate or at a later stage in the mercapturic acid pathway. The detection of multiple isomers in urine highlights the complexity of butadiene metabolism and suggests that both direct conjugation and subsequent molecular rearrangements contribute to the final profile of excreted metabolites. nih.gov

Data Tables

Table 1: Key Enzymes in the Metabolism of 1,3-Butadiene

| Enzyme | Abbreviation | Function in Pathway |

|---|---|---|

| Cytochrome P450 2E1 | CYP2E1 | Catalyzes the initial oxidation of 1,3-butadiene to form reactive epoxides like BMO. researchgate.nettexas.gov |

| Glutathione S-Transferase | GST | Catalyzes the conjugation of glutathione (GSH) to butadiene epoxides, initiating the mercapturic acid pathway. nih.govtexas.govmdpi.com |

| Microsomal Epoxide Hydrolase | mEH | Catalyzes the hydrolysis of butadiene epoxides to less reactive diols, a competing detoxification pathway. oup.comnih.govnih.gov |

| γ-Glutamyltransferase | GGT | Removes the glutamate residue from the glutathione S-conjugate in the mercapturic acid pathway. nih.gov |

Table 2: Major Precursors and Metabolites

| Compound Name | Abbreviation/Synonym | Role in Pathway |

|---|---|---|

| 1,3-Butadiene | BD | The primary parent compound and environmental pollutant. nih.gov |

| 3,4-Epoxy-1-butene | BMO, EB | The initial reactive epoxide metabolite formed from 1,3-butadiene oxidation. researchgate.nettexas.gov |

| 1,2:3,4-Diepoxybutane | DEB | A further oxidized and highly mutagenic epoxide metabolite. researchgate.netnih.gov |

| Glutathione | GSH | An endogenous tripeptide that conjugates with epoxides for detoxification. nih.govmdpi.com |

| 3-Butene-1,2-diol (B138189) | Butene-diol | The product of BMO hydrolysis by epoxide hydrolase. texas.gov |

Advanced Analytical Methodologies for Detection and Quantification

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Approaches

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the predominant and gold-standard technique for the analysis of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)cysteine and other mercapturic acids. nih.govnih.gov This preference is due to the method's ability to handle complex biological samples, such as urine, with minimal sample cleanup, while providing exceptional sensitivity and selectivity. nih.gov UPLC systems, utilizing columns with smaller particle sizes (typically under 2 µm), offer shorter analysis times and improved chromatographic resolution compared to traditional HPLC systems. scispace.com When paired with tandem mass spectrometry, this technique allows for confident identification and precise quantification of target analytes even at very low concentrations. umn.edu

A significant challenge in the analysis of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)cysteine is the effective chromatographic separation of its geometric isomers, specifically the trans-isomer (NE) and the cis-isomer (NZ). nih.gov These isomers have very similar physicochemical properties, making their separation difficult. nih.gov Research has shown that under certain chromatographic conditions used in previous studies, these isomers may co-elute, leading to potential misidentification. nih.gov

Optimization of the chromatographic method is therefore critical. This typically involves the use of reversed-phase columns, such as a C18, and careful manipulation of the mobile phase composition and gradient elution. scispace.comijper.org For instance, a method might employ a gradient of an aqueous solvent (often containing an acid like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. ijper.orgfrontiersin.org The choice of column chemistry and dimensions, along with the gradient profile, is fine-tuned to maximize the resolution between the isomeric peaks and separate them from other interfering components in the matrix. nih.govnih.gov

Table 1: Example Chromatographic Parameters for Mercapturic Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or Biphenyl Core-shell (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Column Temperature | Controlled, e.g., 40 °C |

Note: These are generalized parameters; specific conditions must be optimized for the isomers of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)cysteine.

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of mercapturic acids by LC-MS/MS. scispace.comumn.edu ESI is a soft ionization method that generates intact molecular ions (or adducts) of the analyte with minimal fragmentation in the source. For mercapturic acids like N-Acetyl-S-(4-hydroxy-2-buten-1-yl)cysteine, ESI is typically operated in negative ion mode, which has been shown to perform better than positive ion mode for this class of compounds. scispace.comumn.edu

Following ionization, tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides a high degree of selectivity and sensitivity. nih.gov In MRM, the first quadrupole of the mass spectrometer is set to isolate the precursor ion (the molecular ion of the analyte). This isolated ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. The pairing of a specific precursor ion with a specific product ion is known as an MRM transition. This process effectively filters out background noise and interferences, as only compounds that undergo this exact fragmentation pathway will be detected. nih.govnih.gov

Role of Stable Isotope-Labeled Internal Standards (e.g., Deuterated Analogues)

The use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest possible analytical specificity and accuracy in quantitative bioanalysis. frontiersin.orgnih.gov For the analysis of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)cysteine, a deuterated analogue, such as N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3, is the ideal internal standard. medchemexpress.comscbt.compharmaffiliates.com

These standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (like deuterium, 2H). medchemexpress.com They are added to the sample at the very beginning of the analytical workflow. nih.gov Because the stable isotope-labeled standard has nearly identical physicochemical properties to the native analyte, it co-elutes chromatographically and experiences the same effects from the sample matrix (e.g., ion suppression or enhancement in the ESI source) and any variations during sample preparation. frontiersin.org By calculating the ratio of the response of the native analyte to the response of the stable isotope-labeled internal standard, these variations can be compensated for, leading to highly accurate and precise quantification. nih.govnih.gov This technique is known as stable isotope dilution analysis (SIDA). frontiersin.orgnih.gov

Challenges in Isomer Resolution and Quantification Accuracy

Despite the power of UPLC-MS/MS, significant challenges remain, particularly concerning the isomers of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)cysteine.

Recent research has highlighted a critical issue in the historical analysis of this compound. nih.gov Studies have shown that the trans- (NE) and cis- (NZ) isomers are difficult to separate chromatographically. nih.gov More importantly, an interfering peak has been observed in many urine samples that has a retention time nearly indistinguishable from the trans-isomer under chromatographic conditions used in many published studies. nih.gov This has led to the strong possibility that this interfering substance has been misidentified as the trans-isomer of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)cysteine in previous biomonitoring studies, potentially explaining some unusually high reported concentrations. nih.gov This underscores the absolute necessity of using authenticated analytical standards for both the cis and trans isomers and developing highly selective chromatographic methods to ensure accurate identification and avoid overestimation. nih.govnih.gov

Role in Exposure Assessment and Environmental Health Research

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine as a Biomarker of 1,3-Butadiene (B125203) Exposure

This compoundL-cysteine, also referred to in scientific literature as 4HBeMA or MHBMA3, is a urinary metabolite of 1,3-butadiene, a compound classified as a human carcinogen by the International Agency for Research on Cancer (IARC). nih.govnih.gov The presence and concentration of this metabolite in urine are used to identify and quantify an individual's exposure to 1,3-butadiene. nih.gov

When 1,3-butadiene enters the body, it undergoes metabolic activation. One of the pathways involves its conversion to reactive epoxides, which are then detoxified through conjugation with glutathione (B108866). This conjugate is further processed and ultimately excreted in the urine as an N-acetyl-L-cysteine (mercapturic acid) derivative, namely this compoundL-cysteine. This compound is considered a sensitive biomarker for 1,3-butadiene exposure. nih.gov Studies have successfully measured this and other butadiene metabolites, such as N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (34HBMA), in the urine of the general population to assess exposure levels. nih.gov

Recent research has focused on synthesizing and characterizing the specific trans- and cis-isomers of this compoundL-cysteine to improve the accuracy of biomonitoring methods. nih.gov Some studies have noted that under certain analytical conditions, an interfering peak can be misidentified as the biomarker, potentially explaining discrepancies in reported concentrations in past literature. nih.gov

Differentiation from Related Isoprene Metabolites (N-acetyl-S-(4-hydroxy-2-methyl-2-buten-1-yl)-L-cysteine, IPMA3)

A critical aspect of using this compoundL-cysteine as a biomarker is distinguishing it from structurally similar compounds derived from other sources. Isoprene is the 2-methyl analog of 1,3-butadiene and is also classified as a possible human carcinogen (IARC Group 2B). nih.govacs.orgacs.org Isoprene is found in tobacco smoke and is also produced from numerous natural and anthropogenic sources. nih.govresearchgate.net

The metabolism of isoprene leads to the formation of its own specific urinary metabolite, N-acetyl-S-(4-hydroxy-2-methyl-2-buten-1-yl)-L-cysteine, commonly known as IPMA3. nih.govlabmix24.com The key structural difference is the presence of a methyl group on the butenyl chain in the isoprene metabolite (IPMA3), which is absent in the 1,3-butadiene metabolite (4HBeMA). This distinction is vital for accurately attributing exposure to either 1,3-butadiene or isoprene. Analytical methods like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC/ESI-MSMS) are used to separate and specifically quantify these different metabolites, ensuring that exposure assessments are accurate. nih.govnih.gov

Applications in Biomonitoring Studies and Exposure Characterization

This compoundL-cysteine has been instrumental in large-scale biomonitoring studies to characterize 1,3-butadiene exposure in the general population. A prominent example is its inclusion in the National Health and Nutrition Examination Survey (NHANES), which assesses the health and nutritional status of adults and children in the United States. nih.gov

In the 2011-2016 NHANES survey, this compoundL-cysteine (4HBeMA) was detected in over 96% of urine samples from participants, providing significant baseline data for 1,3-butadiene exposure in the U.S. population. nih.gov The study revealed a strong correlation between biomarker levels and tobacco smoke exposure.

The data below from the NHANES 2011-2016 survey illustrates the impact of smoking on urinary levels of this biomarker.

| Group | Median Concentration (µg/g creatinine) |

|---|---|

| Non-Users | 4.11 |

| Exclusive Smokers | 31.5 |

Furthermore, the study demonstrated a dose-response relationship between the number of cigarettes smoked per day (CPD) and the concentration of the biomarker.

| Cigarettes Per Day (CPD) | Associated Increase in 4HBeMA (%) |

|---|---|

| 1-10 | 475% |

| 11-20 | 849% |

| >20 | 1143% |

These findings from large-scale biomonitoring studies unequivocally identify tobacco smoke as a major source of 1,3-butadiene exposure and highlight the utility of this compoundL-cysteine in exposure characterization. nih.gov

Utility in Investigating Environmental Pollutant Metabolism in Model Systems (in vitro/in vivo non-human)

The study of how environmental pollutants are metabolized is crucial for understanding their mechanisms of toxicity. Non-human model systems, both in vitro (cellular) and in vivo (animal), are essential tools for this research. N-acetylcysteine (NAC) conjugates, such as this compoundL-cysteine, are endpoints in studies designed to elucidate these metabolic pathways.

In vivo studies in animal models, such as rats, have been used to investigate the effects of N-acetylcysteine on glutathione (GSH) metabolism and the biotransformation of carcinogens. nih.gov These studies show that NAC can increase intracellular GSH levels, which is a key step in the detoxification of reactive compounds like the epoxide metabolites of 1,3-butadiene. nih.gov By administering a substance like 1,3-butadiene to animal models and subsequently analyzing their urine for metabolites like this compoundL-cysteine, researchers can map the metabolic fate of the pollutant.

In vitro systems, such as liver microsomes from rats, mice, and humans, are used to study the initial enzymatic reactions in pollutant metabolism. researchgate.net For instance, the metabolism of the related compound isoprene has been investigated using liver microsomes to compare the formation of its epoxide metabolites across different species. researchgate.net Similar approaches can be applied to 1,3-butadiene to understand species-specific differences in metabolism, which is critical for extrapolating toxicity data from animal models to humans. These model systems allow for a controlled investigation of the biochemical processes that lead to the formation of mercapturic acid derivatives, providing mechanistic insight into the detoxification pathways of environmental pollutants.

Comparative Metabolic Studies Across Biological Systems

Species-Specific Metabolic Profiles and Excretion Patterns of Butadiene Metabolites

The metabolic pathways of 1,3-butadiene (B125203) are qualitatively similar among the species studied; however, the quantitative differences are substantial. nih.gov Mice, which are more susceptible to the carcinogenic effects of butadiene, metabolize it to its initial epoxide metabolite, 1,2-epoxy-3-butene (EB), more efficiently than rats. nih.govnih.gov A significant portion of this monoepoxide is then further converted to the highly mutagenic diepoxide, 1,2:3,4-diepoxybutane (DEB), or conjugated with glutathione (B108866) (GSH). nih.gov

In contrast, rats exhibit lower activity in forming 1,2-epoxy-3-butene and oxidize a much smaller fraction of it to the diepoxide. nih.gov Instead, rats predominantly form GSH conjugates with either the monoepoxide or its hydrolysis product, 3-butene-1,2-diol (B138189) (B-diol). nih.govtera.org Primates, including humans, convert even less of the inhaled butadiene to the monoepoxide and primarily hydrolyze it to butenediol. nih.gov

Urinary excretion patterns of butadiene metabolites reflect these metabolic differences. Two major mercapturic acid metabolites found in the urine of exposed animals are 1,2-dihydroxy-4-(N-acetylcysteinyl-S-)-butane (M-I) and 1-hydroxy-2-(N-acetylcysteinyl-S-)-3-butene (M-II). The ratio of these metabolites varies significantly between species. Studies have shown that the ratio of M-I to the sum of M-I and M-II is linearly related to hepatic epoxide hydrolase activity. nih.gov Mice exhibit the lowest ratios, while monkeys show the highest. nih.gov In humans occupationally exposed to butadiene, M-I is the predominant metabolite excreted, with little to no M-II detected. nih.gov

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine, a rearrangement product of the initial mercapturic acids derived from butadiene monoxide, serves as a sensitive biomarker for butadiene exposure. researchgate.netnih.gov Its formation is intrinsically linked to the initial epoxidation of butadiene and subsequent conjugation with glutathione.

Interactive Data Table: Species Comparison of Butadiene Metabolism

| Species | Efficiency of Butadiene Monoepoxide (EB) Formation | Conversion of EB to Diepoxide (DEB) | Primary Metabolic Pathway for EB | Major Urinary Metabolites |

| Mice | High nih.govnih.gov | High nih.gov | Oxidation to DEB, GSH conjugation nih.gov | M-I and M-II (low M-I/M-II ratio) nih.gov |

| Rats | Low nih.gov | Very Low nih.gov | GSH conjugation with EB or B-diol nih.gov | M-I and M-II (higher M-I/M-II ratio than mice) nih.gov |

| Primates (including Humans) | Very Low nih.gov | Unknown nih.gov | Hydrolysis to butenediol nih.gov | Predominantly M-I nih.gov |

Factors Influencing Metabolic Variability

The variability in butadiene metabolism across species is influenced by several factors, most notably the differing activities of key enzymes involved in its biotransformation.

The initial oxidation of 1,3-butadiene to 1,2-epoxy-3-butene is catalyzed by cytochrome P450 enzymes, particularly CYP2E1. researchgate.net The higher metabolic rate of butadiene in mice compared to rats can be partly attributed to differences in the activity of these enzymes. nih.gov

The subsequent fate of the epoxide metabolites is a critical determinant of toxicity and is governed by the balance between detoxification and further activation pathways. Detoxification is primarily mediated by two enzymatic pathways: hydrolysis by epoxide hydrolase (EH) and conjugation with glutathione by glutathione-S-transferases (GSTs). nih.gov

Species-specific differences in the activity of microsomal epoxide hydrolase (mEH) play a significant role in the metabolic variability. nih.gov As mentioned, the ratio of urinary metabolites M-I to M-I + M-II is directly correlated with hepatic epoxide hydrolase activity. nih.gov Humans and monkeys, which have higher mEH activity, favor the hydrolysis of epoxides, leading to the excretion of M-I. nih.govnih.gov In contrast, mice have lower mEH activity, resulting in a different metabolite profile. nih.gov

Polymorphisms in the genes encoding these metabolic enzymes can also contribute to inter-individual variability within a species. For instance, variations in the microsomal epoxide hydrolase gene (EPHX1) can affect an individual's capacity to detoxify butadiene epoxides. nih.gov Similarly, polymorphisms in GST genes, such as GSTM1 and GSTT1, can influence the rate of glutathione conjugation. nih.gov

Other factors such as age, sex, and race have also been shown to contribute to the variability in butadiene metabolism in humans, although a large portion of this variability remains to be explained. nih.gov

Interactive Data Table: Key Enzymes in Butadiene Metabolism and Their Influence

| Enzyme | Function | Influence on Metabolic Variability |

| Cytochrome P450 (CYP2E1) | Oxidation of 1,3-butadiene to epoxides researchgate.net | Differences in activity contribute to species-specific rates of initial metabolism. nih.gov |

| Microsomal Epoxide Hydrolase (mEH) | Hydrolysis of epoxide metabolites nih.gov | Higher activity in primates leads to detoxification via hydrolysis, influencing urinary metabolite ratios. nih.govnih.gov |

| Glutathione-S-Transferases (GSTs) | Conjugation of epoxides with glutathione nih.gov | Activity levels determine the rate of detoxification via the mercapturic acid pathway. nih.gov |

Future Directions in N Acetyl S 4 Hydroxy 2 Buten 1 Yl L Cysteine Research

Development of Enhanced Stereoselective Analytical Methods

A primary challenge in the analysis of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (also known as 4HBeMA) lies in its stereochemistry. The molecule exists as cis (NZ) and trans (NE) isomers, and their accurate, independent quantification is crucial for a more refined assessment of 1,3-butadiene (B125203) exposure and metabolism. nih.govnih.gov Recent research has highlighted the difficulty in chromatographically separating these two isomers, with many existing methods potentially reporting combined concentrations or being susceptible to inaccuracies. nih.gov

A pivotal 2024 study underscored this analytical challenge, revealing that the trans-isomer (NE) and cis-isomer (NZ) have remarkably similar nuclear magnetic resonance (NMR) spectra and are difficult to resolve using standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov Critically, this study also identified a common interfering peak in urine samples that, under typical chromatographic conditions, has a retention time almost identical to the trans-isomer. nih.govnih.gov This finding suggests a high likelihood that previous studies may have misidentified this interference as the metabolite, leading to an overestimation of its concentration in urine. nih.govnih.gov

Future research must therefore prioritize the development of advanced analytical techniques capable of overcoming these limitations. Promising avenues for exploration include:

Advanced Chiral Chromatography: There is a pressing need to explore a wider range of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). mdpi.com Polysaccharide-based CSPs, for instance, have shown great promise in separating a wide variety of chiral compounds and could be systematically screened for their ability to resolve the cis and trans isomers of 4HBeMA. mdpi.com Techniques such as supercritical fluid chromatography (SFC) with chiral columns may also offer faster and more efficient separations.

Multi-dimensional Chromatography: The use of two-dimensional liquid chromatography (2D-LC) could provide the necessary resolving power. This technique involves subjecting the sample to two different separation mechanisms, significantly enhancing the ability to separate co-eluting compounds like the 4HBeMA isomers and the identified interferent.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be a powerful alternative to HPLC for chiral separations. mdpi.com By employing chiral selectors in the background electrolyte, it may be possible to achieve baseline separation of the isomers.

The development of these enhanced methods will be critical for re-evaluating baseline exposure levels in the general population and for providing more accurate data for risk assessment models.

Elucidation of Complete Metabolic Pathways and Isomeric Fate in vivo

This compoundL-cysteine is a product of the mercapturic acid pathway, a major detoxification route for electrophilic compounds. nih.gov This pathway involves the initial conjugation of the reactive epoxide metabolites of 1,3-butadiene with glutathione (B108866) (GSH), followed by enzymatic degradation to the final N-acetylcysteine conjugate that is excreted in the urine. nih.govnih.gov While this general pathway is understood, significant questions remain regarding the stereospecificity of these reactions and the subsequent fate of the different isomers of 4HBeMA.

Future research in this area should focus on:

Stereospecific Metabolism: It is currently not well understood whether the formation of the cis and trans isomers of 4HBeMA is dependent on the specific epoxide precursor or the enzymatic activity of glutathione S-transferases (GSTs) involved in the initial conjugation. In vivo studies using animal models and in vitro experiments with specific human GST isozymes are needed to determine if there is stereoselective conjugation and subsequent processing.

Differential Isomer Kinetics: The two isomers may exhibit different pharmacokinetic profiles. Research is needed to determine if there are differences in their rates of formation, distribution, and elimination. A study on related 1,3-butadiene mercapturic acids, DHBMA and MHBMA, revealed different urinary half-lives, which has significant implications for their use in biomonitoring. nih.gov Similar kinetic studies on the individual cis and trans isomers of 4HBeMA are necessary to understand if one isomer is a more reliable biomarker of recent or cumulative exposure.

Further Metabolism: It is possible that this compoundL-cysteine is not the terminal metabolite and may undergo further biotransformation. Studies investigating potential secondary metabolites in urine and other biological matrices could provide a more complete picture of the metabolic disposition of 1,3-butadiene. The use of deuterated this compoundL-cysteine as a tracer in metabolic studies could be a valuable tool in this endeavor.

A comprehensive understanding of the isomeric fate of this metabolite will enhance its utility as a biomarker and provide deeper insights into the mechanistic toxicology of 1,3-butadiene.

Advancements in Understanding Chemical-Biological Interactions Involving the Compound

While primarily considered a detoxification product, the potential for this compoundL-cysteine and its precursors to interact with cellular macromolecules warrants further investigation. Reactive metabolites of 1,3-butadiene are known to form adducts with DNA and proteins, which is a key mechanism of its carcinogenicity. nih.gov The mercapturic acid pathway is a protective mechanism, but the intermediates in this pathway, or even the final N-acetylated conjugate, may still possess some reactivity.

Future research directions in this domain include:

Protein Adduct Formation: A critical area of investigation is whether this compoundL-cysteine or its upstream glutathione conjugate can form covalent adducts with proteins. taylorfrancis.com The cysteine moiety of the metabolite is a nucleophile and could potentially react with electrophilic sites on proteins, or the butenyl side chain could have residual reactivity. Modern proteomic approaches could be employed to screen for and identify potential protein targets. Understanding if such adducts form, and on which proteins, could reveal novel mechanisms of toxicity or cellular response.

Functional Consequences of Interactions: If protein adducts are identified, the next crucial step will be to determine the functional consequences of these modifications. taylorfrancis.comnih.gov For example, adduction to enzymes could alter their activity, while modification of signaling proteins could disrupt cellular communication pathways. These investigations would bridge the gap between the compound's presence as a metabolite and its potential role in the pathophysiology of 1,3-butadiene-induced diseases.

Interaction with Cellular Signaling: The N-acetylcysteine (NAC) backbone of the molecule is known to have antioxidant properties and can influence cellular redox status. kcl.ac.uk Future studies should explore whether the concentrations of this compoundL-cysteine found in vivo after 1,3-butadiene exposure are sufficient to modulate cellular signaling pathways, either through direct interaction or by influencing the intracellular pool of NAC and glutathione.

By delving into these chemical-biological interactions, researchers can move beyond viewing this compoundL-cysteine solely as a biomarker and begin to understand its potential role as a bioactive molecule.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (MHBMA3) in biological samples?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are the gold standards. These methods provide high sensitivity (detection limits ~0.6 ng/mL) and specificity, particularly for distinguishing MHBMA3 from structurally similar isomers like MHBMA1 and MHBMA2. Normalization to urinary creatinine is critical for correcting dilution effects in spot urine samples .

Q. What are the best practices for sample preparation and storage to ensure metabolite stability?

- Methodological Answer: Urine samples should be stored at -20°C immediately after collection to prevent degradation. Acidification (e.g., with 0.1% formic acid) or addition of antioxidants (e.g., ascorbic acid) can stabilize thioether metabolites. Centrifugation at 4°C (10,000 × g, 10 min) prior to analysis removes particulates that may interfere with chromatographic separation .

Advanced Research Questions

Q. How can researchers address inter-individual variability in urinary MHBMA3 levels when assessing tobacco exposure?

- Methodological Answer: Adjust for covariates such as age, sex, and renal function (via creatinine clearance rates). Longitudinal sampling (e.g., 24-hour urine collection) reduces intra-individual variability. Statistical models (e.g., mixed-effects regression) can account for repeated measures and confounders like concurrent exposure to other volatile organic compounds (VOCs) .

Q. What experimental designs resolve discrepancies in MHBMA3 levels between traditional smokers and e-cigarette users?

- Methodological Answer: Controlled exposure studies with standardized puffing regimens (e.g., ISO 20768 protocols) minimize variability. Include multi-matrix analyses (urine, blood, exhaled breath) to track metabolite kinetics. Cross-validate findings using orthogonal methods like NMR spectroscopy to rule out matrix effects or ionization suppression in LC-MS/MS .

Q. What advanced chromatographic techniques improve separation of MHBMA3 from co-eluting isomers?

- Methodological Answer: Use hydrophilic interaction liquid chromatography (HILIC) columns (e.g., BEH Amide, 1.7 µm) with gradient elution (0.1% formic acid in acetonitrile/water). HRMS with mass accuracy <5 ppm distinguishes isobaric metabolites (e.g., MHBMA3 vs. 4HMBEMA). Derivatization with dansyl chloride enhances ionization efficiency for low-abundance analytes .

Q. How can mechanistic studies elucidate the role of MHBMA3 in 1,3-butadiene-induced carcinogenesis?

- Methodological Answer: Employ in vitro models (e.g., human bronchial epithelial cells) exposed to 1,3-butadiene diepoxide (BDE), the genotoxic metabolite. Use stable isotope-labeled MHBMA3 (e.g., ¹³C₃) to trace adduct formation via nano-LC/Orbitrap-MS. CRISPR-Cas9 knockout of glutathione-S-transferase (GST) isoforms clarifies metabolic activation pathways .

Data Interpretation and Contradictions

Q. How should conflicting correlations between MHBMA3 and other VOC metabolites (e.g., 3HMPMA) be interpreted?

- Methodological Answer: Apply partial least squares-discriminant analysis (PLS-DA) to identify co-exposure patterns. Adjust for collinearity using variance inflation factors (VIFs). Pathway enrichment analysis (e.g., MetaboAnalyst 5.0) distinguishes shared vs. unique metabolic routes (e.g., CYP2E1 vs. myeloperoxidase activity) .

Q. Why does MHBMA3 show higher variability in vapers compared to smokers?

- Methodological Answer: E-cigarette aerosols contain variable 1,3-butadiene levels depending on heating coil temperature and e-liquid composition (propylene glycol/glycerol ratio). Perform headspace GC-MS on vaping devices to quantify precursor compounds. Cohort stratification by device type (e.g., pod vs. mod systems) reduces heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.